molecular formula C13H19N5O2S B12593368 2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B12593368
M. Wt: 309.39 g/mol
InChI Key: JALXLCKYJOZWQJ-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound that features both triazole and oxazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the formation of the triazole and oxazole rings followed by their coupling. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, while the oxazole ring can be formed via cyclization of α-haloketones with amides. The final coupling step involves the reaction of the triazole and oxazole intermediates under suitable conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases or acids for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The oxazole ring can interact with DNA and proteins, affecting their function. These interactions can lead to the compound’s antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide apart is its unique combination of triazole and oxazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H19N5O2S

Molecular Weight

309.39 g/mol

IUPAC Name

2-[(4-ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C13H19N5O2S/c1-4-6-11-15-16-13(18(11)5-2)21-8-12(19)14-10-7-9(3)20-17-10/h7H,4-6,8H2,1-3H3,(H,14,17,19)

InChI Key

JALXLCKYJOZWQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(N1CC)SCC(=O)NC2=NOC(=C2)C

Origin of Product

United States

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